

The Applications of Dansyl-Tyr-Val-Gly: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Dansyl-Tyr-Val-Gly TFA*

Cat. No.: *B6303585*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the applications, experimental protocols, and quantitative data related to the fluorescent peptide, Dansyl-Tyr-Val-Gly. This molecule serves as a critical tool in the study of peptidylglycine monooxygenase (PHM), an essential enzyme in the biosynthesis of many neuroendocrine peptides.[1][2][3] Its inherent fluorescence, imparted by the dansyl group, allows for sensitive detection and quantification in a variety of biochemical assays.[4]

Core Applications

Dansyl-Tyr-Val-Gly is primarily utilized as a substrate for peptidylglycine monooxygenase (PHM), an enzyme that catalyzes the C-terminal amidation of peptides, a crucial post-translational modification for their biological activity. The principal applications of this compound fall into two main categories:

- **Enzyme Kinetics and Mechanism Studies:** As a substrate, Dansyl-Tyr-Val-Gly is instrumental in elucidating the catalytic mechanisms and kinetic parameters of PHM. Its structure mimics natural peptide substrates, enabling detailed investigations into enzyme-substrate interactions.[4]
- **Fluorescence-Based Assays:** The dansyl group is a fluorescent label, allowing for the development of sensitive assays to measure PHM activity.[4] This is particularly useful for high-throughput screening of potential enzyme inhibitors or activators.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Dansyl-Tyr-Val-Gly and related compounds.

Table 1: Kinetic Parameters for Peptidylglycine Monooxygenase (PHM) Substrates

Substrate	Km (μM)	kcat (s-1)	Vmax (pmol/μg/h)	Enzyme Source	Notes
Dansyl-D-Tyr-L-Val-Gly	10	Not Reported	Not Reported	Monomeric Growth Hormone	A stereoisomer of the primary topic. [5]
Dabsyl-Gly-L-Phe-Gly	3.5	Not Reported	100	Bovine Pituitary	A different dabsylated substrate for comparison. [6]

Table 2: Fluorescence Properties of the Dansyl Group

Compound	Solvent	Excitation Max (nm)	Emission Max (nm)	Quantum Yield (Φ)
Dansyl glycine	Water	~330	~560-580	0.07
Dansyl glycine	Dioxane	300	~510	0.66
Dansyl-Tyr-Val-Gly	0.1% TFA in water/acetonitrile	365	558	Not Reported

Key Experimental Protocols

This section details the methodologies for key experiments involving Dansyl-Tyr-Val-Gly.

Protocol 1: Peptidylglycine Monooxygenase (PHM) Activity Assay using HPLC

This protocol is adapted from a method used for Dansyl-D-Tyr-L-Val-Gly.[\[5\]](#)

1. Reagents:

- Assay Buffer: pH 7.75 buffer (e.g., MES, HEPES).[\[5\]](#)
- Substrate Stock Solution: Dansyl-Tyr-Val-Gly dissolved in an appropriate solvent (e.g., DMSO).
- Enzyme: Purified peptidylglycine monooxygenase.
- Cofactors: Ascorbate (final concentration 40 μ M) and Tetrahydrobiopterin (BH4) (final concentration 20 μ M, with 2.5 mM β -mercaptoethanol to maintain reduction).[\[5\]](#)
- Quenching Solution: 8% Trifluoroacetic Acid (TFA).[\[1\]](#)

2. Assay Procedure: a. Prepare the reaction mixture in a final volume of 250 μ L containing the assay buffer, cofactors, and enzyme.[\[5\]](#) b. Pre-incubate the mixture at the desired temperature (e.g., 37°C). c. Initiate the reaction by adding Dansyl-Tyr-Val-Gly to a final concentration of 20 μ M.[\[5\]](#) d. Incubate for a defined period. e. Terminate the reaction by adding the quenching solution.[\[1\]](#)

3. HPLC Analysis: a. Separate the substrate and its hydroxylated and amidated products by reversed-phase HPLC on a C18 column.[\[5\]](#) b. Use an isocratic or gradient elution with a mobile phase such as 50% acetonitrile in 50 mM ammonium acetate buffer, pH 6.5, at a flow rate of 0.5 mL/min.[\[5\]](#) c. Monitor the fluorescence of the eluent using an excitation wavelength of 336 nm and an emission wavelength of 510 nm.[\[5\]](#) d. Quantify the product formation by integrating the peak areas and comparing them to a standard curve.

Protocol 2: "Pulse-Chase" Kinetic Experiment for Pre-Steady-State Analysis

This protocol is based on a study investigating the pre-steady-state reactivity of PHM.[\[1\]](#)

1. Reagents:

- Purified, oxidized PHM (600 μ M).[\[1\]](#)
- Dansyl-Tyr-Val-Gly (Dns-YVG) (600 μ M).[\[1\]](#)

- Oxygen-saturated buffer.[1]
- Unlabeled substrate (e.g., Acetyl-Tyr-Val-Gly, Ac-YVG) as a "chase".
- Quenching Solution: 8% Trifluoroacetic Acid (TFA).[1]

2. Experimental Procedure: a. Pre-incubate the oxidized PHM with Dns-YVG.[1] b. Infuse the mixture with pure oxygen for approximately 30 minutes at 23°C.[1] c. In a rapid-mixing apparatus (quench-flow), mix the enzyme-substrate solution with an oxygenated buffer. d. After a short "pulse" time, mix with a "chase" solution containing a high concentration of the unlabeled substrate. e. Quench the reaction at various time points with 8% TFA.[1] f. Analyze the samples by HPLC as described in Protocol 1 to quantify the formation of the dansylated product.[1]

Visualizing Experimental Workflows and Relationships

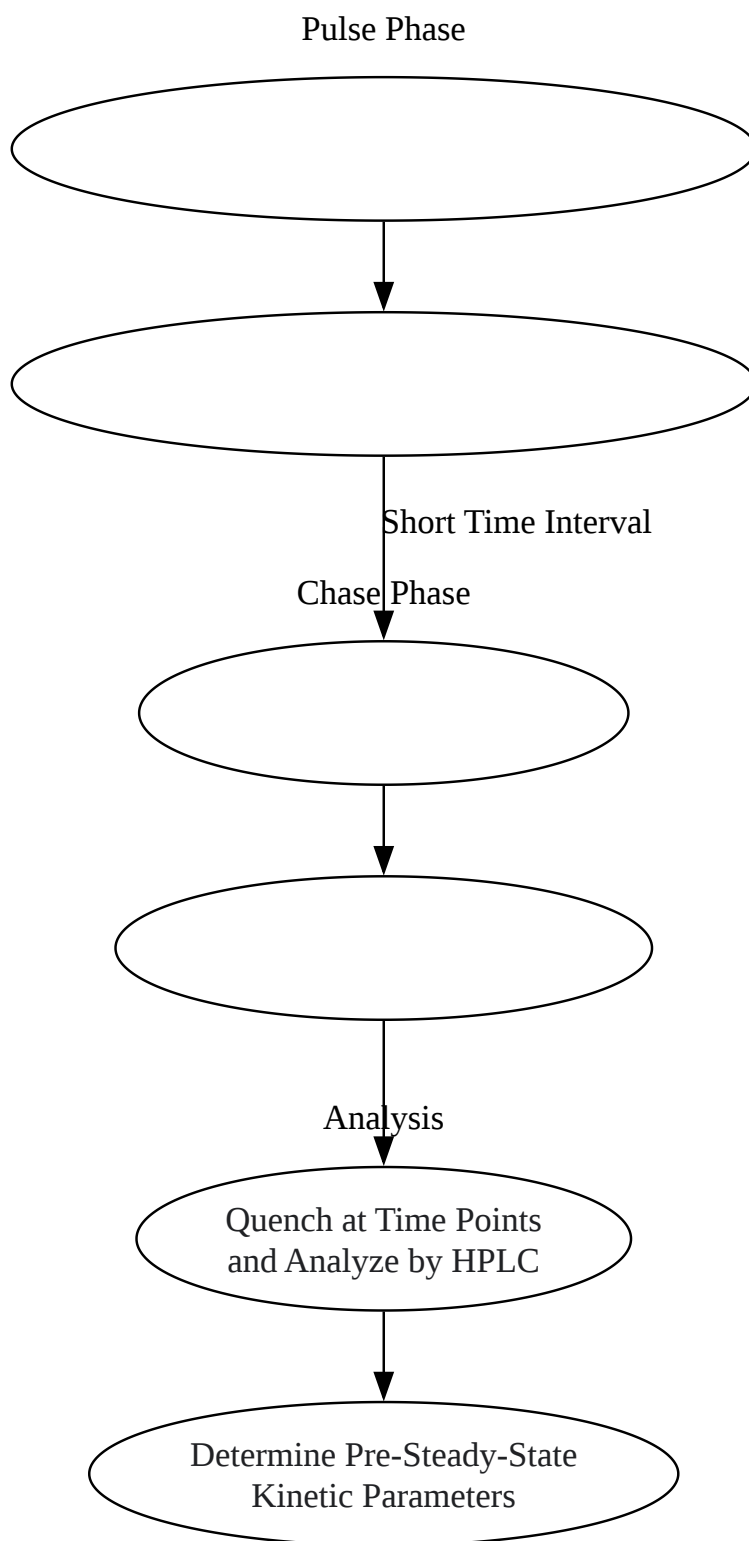
Diagram 1: General Workflow for PHM Enzyme Assay



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Caption: Workflow for a typical peptidylglycine monooxygenase (PHM) enzyme assay.

Diagram 2: Logical Flow of a Pulse-Chase Experiment



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